molecular formula C7H16N2 B2479367 (2S,6S)-1,2,6-trimethylpiperazine CAS No. 1152368-07-4

(2S,6S)-1,2,6-trimethylpiperazine

Cat. No.: B2479367
CAS No.: 1152368-07-4
M. Wt: 128.219
InChI Key: QHVYJSBQXIIROJ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-1,2,6-trimethylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The this compound variant is distinguished by the presence of three methyl groups attached to the ring at positions 1, 2, and 6, with the stereochemistry specified as (2S,6S).

Mechanism of Action

Target of Action

The primary target of (2S,6S)-1,2,6-trimethylpiperazine, also known as (2S,6S)-hydroxynorketamine (HNK), is the N-methyl-D-aspartic acid receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

(2S,6S)-HNK interacts with its targets by binding to several neurotransmitter receptors, including NMDAR . This interaction results in the modulation of neurotransmission and the activation of various cellular mechanisms .

Biochemical Pathways

(2S,6S)-HNK affects several biochemical pathways. It has been found to increase the function of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival . This compound also modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated transmission in pyramidal neurons . These processes subsequently rebalance the excitatory/inhibitory transmission and restore neural network integrity that is compromised in depression .

Pharmacokinetics

The pharmacokinetics of (2S,6S)-HNK involve its absorption, distribution, metabolism, and excretion (ADME). After administration, (2S,6S)-HNK readily crosses the blood-brain barrier . The systemic exposure to (2S,6S)-HNK is significantly higher than that of its isomer, (2R,6R)-HNK . The bioavailability of (2S,6S)-HNK is approximately 15-19% . The terminal half-life of (2S,6S)-HNK is around 10-11 hours , indicating its prolonged presence in the body.

Result of Action

The molecular and cellular effects of (2S,6S)-HNK’s action include the activation of neuroplasticity and synaptogenesis-relevant signaling pathways . These effects lead to the downstream activation of synaptogenesis and neuroplasticity pathways . The activation of these pathways can lead to new, enhanced, and safer therapies for treating major depressive disorder (MDD) .

Action Environment

The action, efficacy, and stability of (2S,6S)-HNK can be influenced by various environmental factors. For instance, chronic stress can affect the expression of certain genes in the brain, which can in turn influence the action of (2S,6S)-HNK . Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-1,2,6-trimethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the piperazine ring. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-1,2,6-trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The methyl groups on the piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives with fewer methyl groups.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

(2S,6S)-1,2,6-trimethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-1,2,6-trimethylpiperazine: The enantiomer of (2S,6S)-1,2,6-trimethylpiperazine with different stereochemistry.

    1,4-dimethylpiperazine: A piperazine derivative with methyl groups at positions 1 and 4.

    1,2-dimethylpiperazine: A piperazine derivative with methyl groups at positions 1 and 2.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of three methyl groups also distinguishes it from other piperazine derivatives, potentially leading to different chemical and physical properties.

Properties

IUPAC Name

(2S,6S)-1,2,6-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYJSBQXIIROJ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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